molecular formula C23H19N3O6S B2391508 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260921-06-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2391508
CAS No.: 1260921-06-9
M. Wt: 465.48
InChI Key: LWEPBAYXJYOMRH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19N3O6S and its molecular weight is 465.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from this chemical structure, focusing on their anti-inflammatory and analgesic properties. Compounds have been designed to inhibit cyclooxygenase enzymes (COX-1/COX-2), showcasing analgesic and anti-inflammatory activities, with some compounds achieving significant inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

  • Antitumor Activity : Another area of research has focused on the synthesis of derivatives of this compound class and evaluating their antitumor activities. Studies have identified compounds with potent anticancer activity against various human cancer cell lines, suggesting their potential as therapeutic agents against specific cancers (Hafez & El-Gazzar, 2017).

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Compounds have been designed and synthesized as dual inhibitors of key enzymes involved in nucleotide biosynthesis, showing promise as antitumor agents. These studies highlight the compound's role in inhibiting both thymidylate synthase and dihydrofolate reductase, offering a potential mechanism for anticancer activity (Gangjee et al., 2009).

  • Antimicrobial Activity : Research into derivatives of this compound also explores their antimicrobial potential. New series of derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant potency against various bacterial and fungal strains. This highlights the compound's potential in addressing microbial resistance and the development of new antimicrobial agents (Kerru et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid and 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out in the presence of a suitable condensing agent and a base to yield the desired product.", "Starting Materials": [ "2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "1,3-benzodioxole-5-carboxaldehyde", "Condensing agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid and 1,3-benzodioxole-5-carboxaldehyde in a suitable solvent.", "Step 2: Add a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Add a base such as triethylamine to the reaction mixture to neutralize the generated HCl.", "Step 4: Stir the reaction mixture for a few more hours until the desired product is formed.", "Step 5: Isolate the product by filtration or chromatography and purify it by recrystallization." ] }

1260921-06-9

Molecular Formula

C23H19N3O6S

Molecular Weight

465.48

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19N3O6S/c1-30-17-5-3-2-4-15(17)26-22(28)21-16(8-9-33-21)25(23(26)29)12-20(27)24-11-14-6-7-18-19(10-14)32-13-31-18/h2-10H,11-13H2,1H3,(H,24,27)

InChI Key

LWEPBAYXJYOMRH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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